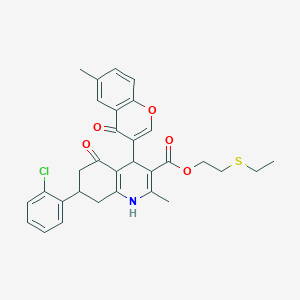![molecular formula C20H22N4O3S2 B11602830 3-amino-N-[2-(4-sulfamoylphenyl)ethyl]-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B11602830.png)
3-amino-N-[2-(4-sulfamoylphenyl)ethyl]-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-amino-N-[2-(4-sulfamoylphényl)éthyl]-5,6,7,8-tétrahydrothieno[2,3-b]quinoléine-2-carboxamide est un composé organique complexe de formule moléculaire C18H18N4O3S2 et d'une masse moyenne de 402.491 Da Ce composé se distingue par sa structure unique, qui comprend un noyau thiénoquinoléine, un groupe sulfamoylphényl et un groupe amino.
Méthodes De Préparation
La synthèse du 3-amino-N-[2-(4-sulfamoylphényl)éthyl]-5,6,7,8-tétrahydrothieno[2,3-b]quinoléine-2-carboxamide implique plusieurs étapes. Une méthode courante comprend la réaction de l'éthylamine-4-sulfamoylphényl avec un dérivé thiénoquinoléine dans des conditions spécifiques. La réaction nécessite généralement un solvant tel que le diméthylformamide (DMF) et un catalyseur tel que l'acide p-toluènesulfonique (PTSA). Le mélange est chauffé à une température spécifique pour faciliter la réaction, suivi d'étapes de purification pour isoler le produit souhaité .
Analyse Des Réactions Chimiques
Ce composé peut subir diverses réactions chimiques, notamment:
Oxydation: Le groupe amino peut être oxydé pour former des dérivés nitro.
Réduction: Le groupe sulfamoyl peut être réduit pour former des dérivés amine.
Substitution: Le noyau thiénoquinoléine peut subir des réactions de substitution électrophile. Les réactifs couramment utilisés dans ces réactions comprennent les agents oxydants comme le permanganate de potassium, les agents réducteurs comme l'hydrure de lithium et d'aluminium, et les électrophiles comme le brome. .
Applications De Recherche Scientifique
Le 3-amino-N-[2-(4-sulfamoylphényl)éthyl]-5,6,7,8-tétrahydrothieno[2,3-b]quinoléine-2-carboxamide a plusieurs applications en recherche scientifique:
Chimie: Il est utilisé comme un bloc de construction pour synthétiser des molécules plus complexes.
Biologie: Il a un potentiel en tant que sonde biochimique pour étudier les interactions enzymatiques.
Médecine: Il est étudié pour son potentiel en tant qu'agent anticancéreux en raison de sa capacité à inhiber des enzymes spécifiques impliquées dans la prolifération des cellules cancéreuses.
Industrie: Il peut être utilisé dans le développement de nouveaux matériaux avec des propriétés uniques
Mécanisme d'action
Le mécanisme d'action de ce composé implique son interaction avec des cibles moléculaires spécifiques. Il peut se lier aux enzymes et inhiber leur activité, affectant ainsi diverses voies biochimiques. Par exemple, il peut inhiber l'activité de la topoisomérase, une enzyme impliquée dans la réplication de l'ADN, conduisant à la suppression de la croissance des cellules cancéreuses .
Mécanisme D'action
The mechanism of action of 3-AMINO-N-[2-(4-SULFAMOYLPHENYL)ETHYL]-5H,6H,7H,8H-THIENO[2,3-B]QUINOLINE-2-CARBOXAMIDE involves its interaction with specific molecular targets. The compound’s functional groups allow it to form hydrogen bonds, electrostatic interactions, and hydrophobic interactions with proteins and other biomolecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
For example, the sulfamoyl group can mimic the structure of natural substrates or inhibitors of enzymes, allowing the compound to act as an enzyme inhibitor. The quinoline core can intercalate with DNA, potentially affecting gene expression and cell proliferation.
Comparaison Avec Des Composés Similaires
Des composés similaires comprennent d'autres dérivés thiénoquinoléine et des composés sulfamoylphényl. Comparé à ceux-ci, le 3-amino-N-[2-(4-sulfamoylphényl)éthyl]-5,6,7,8-tétrahydrothieno[2,3-b]quinoléine-2-carboxamide est unique en raison de sa combinaison spécifique de groupes fonctionnels, qui confèrent des propriétés chimiques et biologiques distinctes. Voici quelques composés similaires:
- 5-chloro-2-méthoxy-N-[2-(4-sulfamoylphényl)éthyl]benzamide
- N-hydroxy-7-((1,2,3,4-tétrahydroacridin-9-yl)amino)-heptanamide .
Propriétés
Formule moléculaire |
C20H22N4O3S2 |
|---|---|
Poids moléculaire |
430.5 g/mol |
Nom IUPAC |
3-amino-N-[2-(4-sulfamoylphenyl)ethyl]-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide |
InChI |
InChI=1S/C20H22N4O3S2/c21-17-15-11-13-3-1-2-4-16(13)24-20(15)28-18(17)19(25)23-10-9-12-5-7-14(8-6-12)29(22,26)27/h5-8,11H,1-4,9-10,21H2,(H,23,25)(H2,22,26,27) |
Clé InChI |
RNCVWHSSMMYWAS-UHFFFAOYSA-N |
SMILES canonique |
C1CCC2=NC3=C(C=C2C1)C(=C(S3)C(=O)NCCC4=CC=C(C=C4)S(=O)(=O)N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(3E)-6-chloro-3-[2-(3,4-dimethoxyphenyl)-2-oxoethylidene]-3,4-dihydro-2H-1,4-benzoxazin-2-one](/img/structure/B11602748.png)
![2-[2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-benzimidazol-1-yl]-N'-[(E)-1,3-benzodioxol-5-ylmethylidene]acetohydrazide](/img/structure/B11602757.png)
![ethyl 6-[4-(benzyloxy)-3-methoxyphenyl]-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B11602760.png)
![2-(4-Isopropylphenyl)-5,7-dipropyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B11602768.png)
![Imidazo[1,2-a]pyridin-2-ylmethyl (tetrahydrofuran-2-ylmethyl)carbamodithioate](/img/structure/B11602770.png)
![(4E)-4-{3-chloro-4-[(3-fluorobenzyl)oxy]-5-methoxybenzylidene}-3-methyl-1,2-oxazol-5(4H)-one](/img/structure/B11602773.png)
![(5Z)-2-(4-butoxyphenyl)-5-(3-ethoxy-4-propoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11602774.png)

![10-(4-bromophenyl)-7-methyl-1,2,3,4-tetrahydro-5H-benzo[c]furo[3,2-g]chromen-5-one](/img/structure/B11602790.png)
![N-[(1E)-3-chloro-4-oxocyclohexa-2,5-dien-1-ylidene]benzenesulfonamide](/img/structure/B11602800.png)
![(5Z)-2-(3-chlorophenyl)-5-(4-ethoxy-3-methoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11602811.png)
![3-{[2-chloro-5-(trifluoromethyl)phenyl]amino}-2-benzofuran-1(3H)-one](/img/structure/B11602819.png)
![1-allyl-3'-amino-2-oxo-1,2,6',7',8',8a'-hexahydro-2'H-spiro[indole-3,1'-naphthalene]-2',2',4'-tricarbonitrile](/img/structure/B11602822.png)
![8-[(1,3-benzodioxol-5-ylmethyl)amino]-7-(2-chlorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11602823.png)
